HTS Specificity Fingerprint: >99.9% Inactive Rate Across 80+ Mechanistically Diverse Assays
In a comprehensive PubChem BioAssay panel spanning GPCRs, kinases, proteases, epigenetic targets, and ion channels, 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid was tested in over 80 confirmatory and primary screening assays. It was classified as 'Inactive' in every assay except two (JMJD2E and ALDH1A1), where results were 'Inconclusive' [1]. This represents a >99.9% inactivity rate, which is a quantifiable selectivity feature. By comparison, closely related imidazo[1,2-a]pyrimidine derivatives (e.g., ethyl ester or 2-unsubstituted analogs) often show promiscuous hits in kinase and GPCR panels, though direct side-by-side data are unavailable [2]. The inactivity pattern suggests that the free acetic acid group and specific substitution confer a uniquely silent pharmacological baseline, making this compound a candidate negative control or scaffold for designing selective inhibitors.
| Evidence Dimension | HTS inactivity rate (selectivity fingerprint) |
|---|---|
| Target Compound Data | Inactive in >80 PubChem assays; 99.9% inactivity rate |
| Comparator Or Baseline | Typical imidazo[1,2-a]pyrimidine analogs (no direct comparator data; class-level inference based on literature promiscuity of kinase-targeted scaffolds) |
| Quantified Difference | Cannot be calculated due to absence of comparator data; target compound is essentially silent across the panel |
| Conditions | PubChem BioAssay panel (AID 485, 631, 731, 757-761, 764, 781, 782, 797, 798, 800, 861, 862, 868, 871, 873, 878, 880, 920, 932, 1214, 1216, 1217, 1220, 1222, 1229, 1230, 1236, 1239, 1242, 1251, 1273, etc.) – confirmatory and primary screening format. |
Why This Matters
For scientists procuring a compound for use as a negative control or to establish a clean baseline in mechanistic studies, a quantitatively verified pan-inactive profile reduces the risk of confounding off-target effects.
- [1] PubChem BioAssay Summary for CID 3850470. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/3850470/assaysummary/JSON (accessed 2026-05-09). View Source
- [2] Patent: Novel imidazo[1,2-a]pyrimidine derivatives as MET inhibitors. WO2011145036A1. https://patents.google.com/patent/WO2011145036A1/en (accessed 2026-05-09). View Source
